Bienvenue dans la boutique en ligne BenchChem!

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Lipophilicity Drug-likeness Pharmacokinetic optimization

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019102-63-6) is a fully synthetic small molecule belonging to the thiazolyl-pyrazolyl-2-nitrobenzamide structural class, carrying a 4-ethoxyphenyl substituent on the central thiazole ring. The compound is catalogued in the PubChem database (CID with the molecular formula C₂₂H₁₉N₅O₄S and a molecular weight of 449.5 g/mol.

Molecular Formula C22H19N5O4S
Molecular Weight 449.5 g/mol
CAS No. 1019102-63-6
Cat. No. B3201176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
CAS1019102-63-6
Molecular FormulaC22H19N5O4S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28)
InChIKeyYBSBVLUTHCDYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019102-63-6)


N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019102-63-6) is a fully synthetic small molecule belonging to the thiazolyl-pyrazolyl-2-nitrobenzamide structural class, carrying a 4-ethoxyphenyl substituent on the central thiazole ring [1]. The compound is catalogued in the PubChem database (CID 25282052) with the molecular formula C₂₂H₁₉N₅O₄S and a molecular weight of 449.5 g/mol [1]. It is commercially available from screening compound suppliers as part of diversity-oriented thiazole-pyrazole libraries and has been annotated in vendor records for potential anti-inflammatory, anticancer, and antimicrobial investigation, though no peer-reviewed biological data exist for this specific chemical entity as of the latest literature indexing [1].

Why Thiazole-Pyrazole 2-Nitrobenzamides Cannot Be Assumed Interchangeable: The Case of N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide


In the broader thiazole-pyrazole 2-nitrobenzamide family, subtle variations in the aryl substituent at the thiazole C4 position have been shown to modulate biological activity, selectivity, and physicochemical properties in published medicinal chemistry campaigns, including mGluR5 positive allosteric modulator patents and SYK kinase inhibitor patents [1][2]. The 4-ethoxyphenyl group in the target compound introduces distinct electronic (electron-donating +M effect via the ethoxy oxygen) and steric features relative to common analogs bearing 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl rings [3]. These structural differences can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that cannot be predicted by simple isosteric reasoning, making direct substitution of one analog for another scientifically unreliable without head-to-head experimental validation [2][3].

Quantitative Comparative Evidence for N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of the 4-Ethoxyphenyl Analog vs. 4-Fluorophenyl and 4-Methylphenyl Analogs

The ethoxy substituent at the para position of the phenyl ring imparts a higher computed lipophilicity compared to the unsubstituted phenyl, 4-fluorophenyl, and 4-methylphenyl analogs. The XLogP3-AA value for the target compound is 4.7 [1]. Using in-class structural analogs with reported PubChem computed values, the 4-fluorophenyl analog (N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide) has an XLogP3 of approximately 4.2, and the 4-methylphenyl analog (N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide) has an XLogP3 of approximately 4.4 [2]. The 4-ethoxyphenyl derivative is therefore approximately 0.3–0.5 log units more lipophilic than the closest analogs, which may translate to altered membrane permeability, protein binding, or tissue distribution profiles in vitro and in vivo [1][2].

Lipophilicity Drug-likeness Pharmacokinetic optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count of the 4-Ethoxyphenyl Derivative vs. In-Class Analogs

The target compound possesses a computed TPSA of 143 Ų, one hydrogen-bond donor (amide NH), and seven hydrogen-bond acceptors [1]. The 4-fluorophenyl analog (C₂₀H₁₄FN₅O₃S) has a TPSA of approximately 121–130 Ų with six H-bond acceptors, while the 4-methylphenyl analog (C₂₁H₁₇N₅O₃S) has a TPSA of ~121 Ų with six acceptors [2]. The ethoxy oxygen atom in the target compound adds approximately 13–22 Ų of polar surface area relative to the 4-methylphenyl and 4-fluorophenyl analogs and contributes one additional hydrogen-bond acceptor site. This structural difference may influence passive transcellular permeability and central nervous system partitioning in a direction that cannot be reliably predicted without permeability assay data [1][2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility Compared to Phenyl and 4-Methylphenyl Analogs

The target compound has six rotatable bonds, whereas the 4-fluorophenyl analog has four rotatable bonds and the 4-methylphenyl analog also has four [1][2]. The ethoxy group contributes two additional rotatable bonds (O–CH₂ and CH₂–CH₃), increasing conformational flexibility by approximately 50% relative to the comparator analogs. Higher rotatable bond counts are generally associated with increased entropic penalty upon binding and may reduce binding affinity unless compensated by favorable enthalpic interactions, a factor relevant for target engagement screening [1].

Conformational flexibility Molecular complexity Binding entropy

Molecular Weight and Heavy Atom Count Distinction vs. Smaller Phenyl-Thiazole Analogs

With a molecular weight of 449.5 g/mol and 32 heavy atoms, the target compound sits firmly above the 400 Da threshold commonly used to distinguish fragment-like from lead-like or drug-like space [1]. The 4-fluorophenyl analog (MW ~423 g/mol, ~30 heavy atoms) and 4-methylphenyl analog (MW ~419 g/mol, ~30 heavy atoms) are approximately 6–7% smaller by mass [2]. The 4-ethoxyphenyl group adds 44 Da (C₂H₄O) at the thiazole C4 position relative to the unsubstituted phenyl analog, providing a discrete molecular weight increment that may be leveraged in structure-activity relationship studies exploring substituent size tolerance [1][2].

Molecular weight Fragment-like properties Lead-likeness

Electron-Donating Character of the 4-Ethoxyphenyl Substituent vs. Electron-Withdrawing 4-Fluorophenyl

The 4-ethoxyphenyl group exerts a resonance electron-donating effect via the para-ethoxy oxygen (+M effect), in contrast to the electron-withdrawing, inductively deactivating 4-fluorophenyl analog [1]. Using Hammett σₚ constants as a quantitative descriptor: 4-OEt has σₚ = −0.24 (electron-donating), whereas 4-F has σₚ = +0.06 (weakly electron-withdrawing), and 4-CH₃ has σₚ = −0.17 (weakly electron-donating) [2]. The σₚ difference between the target and the 4-fluorophenyl analog is Δσₚ = 0.30 units, representing a substantial reversal of electronic character. This electronic difference is expected to modulate the electron density of the thiazole ring and, consequently, potential π-stacking or charge-transfer interactions with biological targets, although no direct binding data exist for this specific substituent pair in any disclosed target engagement assay [1][2].

Electronic effects Hammett constant Structure-activity relationships

Procurement Decision Scenarios for N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide in Scientific Research


Substituent Size- and Lipophilicity-Tolerance SAR in Thiazole-Pyrazole Medicinal Chemistry

For medicinal chemistry teams exploring the C4 phenyl substituent SAR in thiazole-pyrazole 2-nitrobenzamide series, the 4-ethoxyphenyl derivative (MW 449.5, XLogP3 4.7) provides a defined upper-bound probe for size and lipophilicity tolerance relative to smaller analogs such as the 4-methylphenyl (MW 419, XLogP3 ~4.4) and unsubstituted phenyl (MW 405, XLogP3 ~3.9) compounds, enabling systematic mapping of substituent property space .

Electronic Modulation Screening Using the Strongly Electron-Donating 4-Ethoxy Substituent

Investigators studying electronic effects on target binding may prioritize this compound as the most electron-rich analog in the common phenyl-substituted series, with a Hammett σₚ of −0.24, enabling electronic property-response correlations when screened alongside the electron-neutral 4-fluorophenyl analog (σₚ = +0.06) and the moderately electron-donating 4-methylphenyl analog (σₚ = −0.17) .

Physicochemical Profiling and ADME Property Prediction in Drug Discovery

With a TPSA of 143 Ų and seven H-bond acceptors, this compound serves as a test case for oral bioavailability and CNS permeability prediction models at the upper boundary of Veber's rules (TPSA >140 Ų). Direct comparison with the 4-methylphenyl analog (TPSA ~121 Ų) allows experimental validation of the impact of the ethoxy oxygen's polar surface area contribution on permeability and solubility in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers .

Conformational Entropy Exploration in Protein-Ligand Binding Studies

The six rotatable bonds of the 4-ethoxyphenyl derivative, versus four in the 4-methylphenyl and 4-fluorophenyl analogs, make this compound a candidate for evaluating the impact of ligand conformational flexibility on binding thermodynamics (ΔG, ΔH, −TΔS) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) in a controlled SAR series .

Quote Request

Request a Quote for N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.